molecular formula C39H46N4O7S2 B566362 N,o-Didansyl-L-tyrosine monocyclohexylammonium salt CAS No. 102783-47-1

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt

Cat. No. B566362
CAS RN: 102783-47-1
M. Wt: 746.938
InChI Key: MVXVRKZUVTWXRD-JCOPYZAKSA-N
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Description

N,O-Didansyl-L-tyrosine (DDT) is a potent inhibitor of bacterial thymidylate synthases . It is used as a starting lead for the development of novel non-substrate-like inhibitors of bacterial thymidylate synthase .


Molecular Structure Analysis

The molecular formula of N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is C39H46N4O7S2 . The molecular weight is 746.9 g/mol . The IUPAC name is cyclohexanamine; (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,o-Didansyl-L-tyrosine monocyclohexylammonium salt include a molecular weight of 746.9 g/mol , and a molecular formula of C39H46N4O7S2 . It has 3 hydrogen bond donors and 11 hydrogen bond acceptors .

Scientific Research Applications

Inhibition of Bacterial Thymidylate Synthases

N,O-Didansyl-L-tyrosine (DDT) is known to be a potent inhibitor of bacterial thymidylate synthases. These enzymes are crucial for DNA synthesis in bacteria, and inhibiting them can halt bacterial growth. This makes DDT a valuable lead compound for developing new antibacterial agents .

Development of Non-substrate-like Inhibitors

DDT serves as a starting point for the creation of novel non-substrate-like inhibitors of bacterial thymidylate synthase. These types of inhibitors can offer a new mechanism of action against bacterial replication, which is particularly useful in the fight against antibiotic resistance .

Proteomics Research

This compound is utilized in proteomics research due to its specific interactions with enzymes and proteins. It can help in understanding protein function and enzyme mechanisms .

Selective Thymidylate Synthase Inhibition

N,O-Didansyl-L-tyrosine cyclohexylammonium has been reported to act as a selective inhibitor for thymidylate synthase (TS) from various sources, including Escherichia coli, Lactobacillus casei, and human TS, with varying degrees of inhibition as indicated by IC50 values .

Future Directions

The future directions for N,o-Didansyl-L-tyrosine monocyclohexylammonium salt involve its use as a starting lead for the development of novel non-substrate-like inhibitors of bacterial thymidylate synthase . This could potentially lead to new treatments for bacterial infections.

properties

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O7S2.C6H13N/c1-35(2)29-13-5-11-26-24(29)9-7-15-31(26)44(39,40)34-28(33(37)38)21-22-17-19-23(20-18-22)43-45(41,42)32-16-8-10-25-27(32)12-6-14-30(25)36(3)4;7-6-4-2-1-3-5-6/h5-20,28,34H,21H2,1-4H3,(H,37,38);6H,1-5,7H2/t28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXVRKZUVTWXRD-JCOPYZAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745563
Record name N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt

CAS RN

102783-47-1
Record name N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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